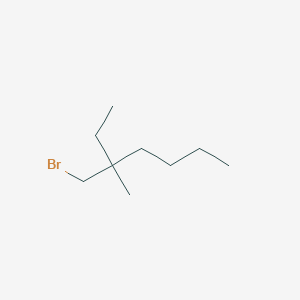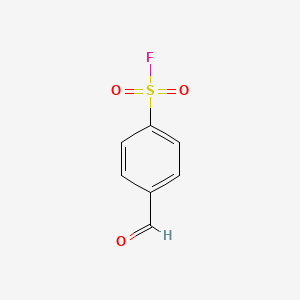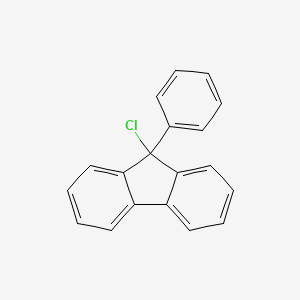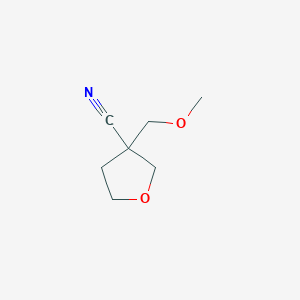
1-(2-Methanesulfinylethyl)-4-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methanesulfinylethyl)-4-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methanesulfinyl group attached to an ethyl chain, which is further connected to the pyrazole ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(2-Methanesulfinylethyl)-4-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-1H-pyrazole and 2-chloroethyl methanesulfinyl.
Reaction Conditions: The reaction between 4-methyl-1H-pyrazole and 2-chloroethyl methanesulfinyl is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency and yield improvement.
Chemical Reactions Analysis
1-(2-Methanesulfinylethyl)-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethyl chain can undergo nucleophilic substitution reactions, where the methanesulfinyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles, with the major products being sulfone, sulfide, and substituted derivatives, respectively.
Scientific Research Applications
1-(2-Methanesulfinylethyl)-4-methyl-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methanesulfinylethyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
1-(2-Methanesulfinylethyl)-4-methyl-1H-pyrazol-3-amine can be compared with other similar compounds such as:
1-(2-Methanesulfinylethyl)piperazine: Both compounds contain a methanesulfinyl group, but differ in their core structures (pyrazole vs. piperazine).
1-(2-Methanesulfinylethyl)azepan-4-amine: This compound also contains a methanesulfinyl group but has an azepane ring instead of a pyrazole ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H13N3OS |
|---|---|
Molecular Weight |
187.27 g/mol |
IUPAC Name |
4-methyl-1-(2-methylsulfinylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H13N3OS/c1-6-5-10(9-7(6)8)3-4-12(2)11/h5H,3-4H2,1-2H3,(H2,8,9) |
InChI Key |
UHHZRZGKNINZGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CCS(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Pyrido[2,3-d]pyrimidin-2-yl)cyclopropanamine](/img/structure/B13153003.png)


![1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one](/img/structure/B13153012.png)




![5,5,7-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B13153046.png)
![6-(Trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B13153053.png)




